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molecular formula C10H13ClN2O2 B063389 tert-Butyl (6-chloropyridin-3-yl)carbamate CAS No. 171178-45-3

tert-Butyl (6-chloropyridin-3-yl)carbamate

Cat. No. B063389
M. Wt: 228.67 g/mol
InChI Key: IRHNQVINMHHEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355636B1

Procedure details

To 13 g of (6-chloro-pyridin-3-yl)-carbamic acid, tert-butyl ester in 24 mL of tetramethylethylenediamine and 300 mL of ether at −78° C. under an inert atmosphere was added slowly 68 mL of 2.5 M n-butyllithium/hexanes (3 eq). After the addition was complete, the reaction was allowed to warm to −15° C. for two hours then recooled to −78° C. Dry ice was allowed to sublime in a separate flask and the vapor was passed over the rapidly stirred reaction mixture while the cooling bath was removed and the reaction allowed to warm to 0° C. Sufficient water was added to dissolve the precipitated product and the resultant aqueous phase was washed twice with ether before acidifying with concentrated HCl. The precipitate was filtered, washed with water, and dried in vacuo to give 10.9 g of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid, which was used as is for the next step: melting point 250° C. and higher (slowly decomposed); mass spectrum (negative mode, m/e): M−H 271.1.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
n-butyllithium hexanes
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[C:16](=[O:18])=[O:17]>CN(C)CCN(C)C.CCOCC>[C:11]([O:10][C:9]([NH:8][C:5]1[C:4]([C:16]([OH:18])=[O:17])=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=1)=[O:15])([CH3:12])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)NC(OC(C)(C)C)=O
Name
n-butyllithium hexanes
Quantity
68 mL
Type
reactant
Smiles
Name
Quantity
24 mL
Type
solvent
Smiles
CN(CCN(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
then recooled to −78° C
CUSTOM
Type
CUSTOM
Details
to sublime in a separate flask
CUSTOM
Type
CUSTOM
Details
the vapor was passed over the rapidly stirred reaction mixture while the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
ADDITION
Type
ADDITION
Details
Sufficient water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated product
WASH
Type
WASH
Details
the resultant aqueous phase was washed twice with ether
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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